molecular formula C11H16ClF2N B1432829 1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1864074-55-4

1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1432829
CAS No.: 1864074-55-4
M. Wt: 235.7 g/mol
InChI Key: CKHBPKPRUVVTSQ-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride” is an organic compound containing a 2,4-difluorophenyl group, a butyl group, and an amine group. The presence of the hydrochloride indicates that it is likely a salt of the corresponding amine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,4-difluorophenyl group attached to a 3-methylbutan-1-amine via a single bond . The presence of the hydrochloride indicates that the amine group is protonated, forming a positively charged ammonium ion .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and others . The presence of the fluorine atoms might also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt . It’s likely to be a solid at room temperature .

Scientific Research Applications

Adsorption Mechanisms and Environmental Remediation

Research has shown that compounds with amine groups, similar in structure to the compound of interest, demonstrate significant efficacy in adsorbing perfluorinated compounds (PFCs) from aqueous solutions. This is largely due to interactions such as electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. The effective removal of PFCs, which are persistent environmental pollutants, underscores the importance of amine-functionalized adsorbents in water treatment technologies (Du et al., 2014). Similarly, amine-containing sorbents have been identified as promising for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in municipal water and wastewater treatments due to their high adsorption capacities facilitated by specific interactions (Ateia et al., 2019).

Safety and Hazards

As with any chemical compound, handling “1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)9-4-3-8(12)6-10(9)13;/h3-4,6-7,11H,5,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHBPKPRUVVTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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